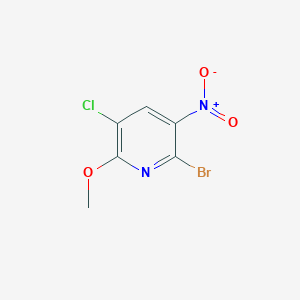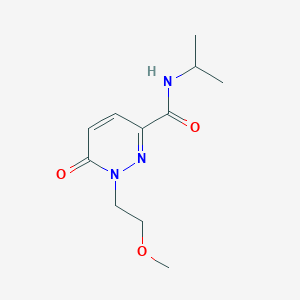![molecular formula C18H16O5 B14903735 4-[(E)-3-(3,4-dimethoxyphenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14903735.png)
4-[(E)-3-(3,4-dimethoxyphenyl)-3-oxo-prop-1-enyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(3-(3,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a conjugated system with a double bond in the enone moiety, which contributes to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-(3,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 3,4-dimethoxybenzaldehyde with acetophenone under basic conditions to form the intermediate chalcone.
Oxidation: The chalcone intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to form the corresponding benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-(3-(3,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro compounds.
Applications De Recherche Scientifique
(E)-4-(3-(3,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-4-(3-(3,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s enone moiety can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzoic acid: A simpler benzoic acid derivative with hydroxyl substitution.
3,4-Dimethoxybenzoic acid: Similar structure but lacks the enone moiety.
Chalcones: Compounds with a similar enone structure but different aromatic substitutions.
Uniqueness
(E)-4-(3-(3,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid is unique due to its combination of the enone moiety and the dimethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C18H16O5 |
|---|---|
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
4-[(E)-3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C18H16O5/c1-22-16-10-8-14(11-17(16)23-2)15(19)9-5-12-3-6-13(7-4-12)18(20)21/h3-11H,1-2H3,(H,20,21)/b9-5+ |
Clé InChI |
OLYUYUJVNSXGGP-WEVVVXLNSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


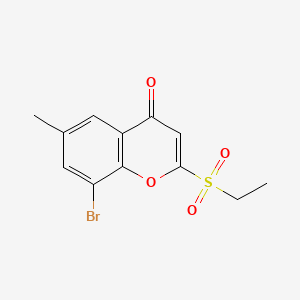
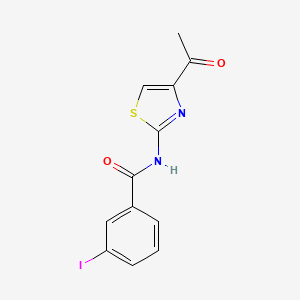
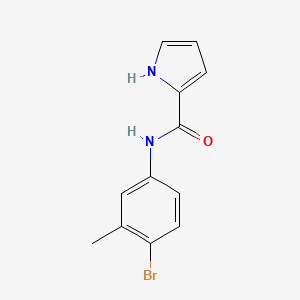
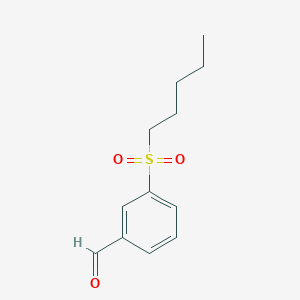
![n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide](/img/structure/B14903678.png)
![((3aR,4R,6R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B14903686.png)
![3-[(Propylamino)methyl]quinolin-2-ol](/img/structure/B14903692.png)
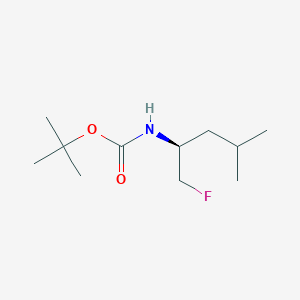
![(S)-tert-Butyl 3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B14903699.png)
![(7R,8AS)-7-hydroxyhexahydro-3H-oxazolo[3,4-a]pyridin-3-one](/img/structure/B14903701.png)
![Methyl (1R,4aS,7aS)-1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14903704.png)
